An In-depth Technical Guide to Hexan-1-amine Sulfuric Acid Salt (CAS 80370-32-7)
An In-depth Technical Guide to Hexan-1-amine Sulfuric Acid Salt (CAS 80370-32-7)
Prepared by: Gemini, Senior Application Scientist
Introduction
Hexan-1-amine sulfuric acid salt (CAS 80370-32-7) is an organic salt formed through the acid-base neutralization reaction between the primary aliphatic amine, hexan-1-amine, and the strong mineral acid, sulfuric acid.[1] With the molecular formula C6H17NO4S, this compound combines the properties of a six-carbon alkyl chain with the ionic characteristics of a sulfate salt.[1] While hexan-1-amine itself is a well-known intermediate in the synthesis of surfactants, corrosion inhibitors, pharmaceuticals, and dyes, its salt form is of particular interest for applications requiring modified physical properties such as reduced volatility, altered solubility, or improved thermal stability.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, safety considerations, and industrial relevance for researchers and professionals in chemical and drug development.
Physicochemical Properties
The properties of Hexan-1-amine sulfuric acid salt are derived from its constituent ions. While extensive experimental data for the salt is not widely published, its characteristics can be inferred from computational data and the known properties of its parent compounds, hexan-1-amine and sulfuric acid.
| Property | Value (Hexan-1-amine Sulfuric Acid Salt) | Reference |
| CAS Number | 80370-32-7 | [1] |
| Molecular Formula | C6H17NO4S | [1] |
| Molecular Weight | 199.27 g/mol | [1] |
| IUPAC Name | hexan-1-amine;sulfuric acid | [1] |
| Canonical SMILES | CCCCCCN.OS(=O)(=O)O | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 109 Ų | [1] |
| Exact Mass | 199.08782920 Da | [1] |
Inferred Properties from Parent Compounds:
-
Appearance: Expected to be a solid at room temperature, contrasting with hexan-1-amine, which is a colorless liquid.[2]
-
Solubility: The ionic nature of the salt suggests a higher solubility in polar solvents, including water, compared to the free base hexan-1-amine, which is poorly soluble in water (12 g/L).[2][3] It is likely less soluble in non-polar organic solvents.
-
Odor: The salt form should have significantly reduced volatility and therefore a less pronounced amine or "fishy" odor compared to the free base.[2][4]
-
pH: An aqueous solution of the salt would be acidic due to the presence of the conjugate acid of a weak base.
Synthesis and Mechanism
The synthesis of Hexan-1-amine sulfuric acid salt is a classic exothermic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of hexan-1-amine (a Lewis base) accepts a proton from sulfuric acid (a Brønsted-Lowry acid) to form the hexylaminium cation and the hydrogen sulfate anion.
Reaction: CH₃(CH₂)₅NH₂ + H₂SO₄ → [CH₃(CH₂)₅NH₃]⁺[HSO₄]⁻
This process is highly favorable and proceeds rapidly upon mixing. The primary challenge in the synthesis is controlling the significant heat generated, which can cause boiling of the solvent or degradation of the product if not managed.[5][6] A molar ratio of 1:1 is typically used to produce the hydrogen sulfate salt.
Diagram: Laboratory Synthesis Workflow
Caption: Workflow for the synthesis of Hexan-1-amine Sulfuric Acid Salt.
Experimental Protocol: Laboratory Scale Synthesis
Causality Statement: This protocol employs a dropwise addition of the acid into a cooled amine solution to safely dissipate the heat of neutralization. Isopropanol is chosen as a solvent because it can dissolve the amine reactant while being a poor solvent for the resulting ionic salt, facilitating precipitation and easy isolation.
Materials:
-
Hexan-1-amine (≥99%)
-
Concentrated Sulfuric Acid (98%)
-
Isopropanol (Anhydrous)
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Ice bath
-
Buchner funnel and vacuum flask
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 10.12 g (0.1 mol) of hexan-1-amine in 100 mL of isopropanol. Place the flask in an ice-water bath and begin stirring.
-
Acid Addition: Slowly add a solution of 9.81 g (0.1 mol) of concentrated sulfuric acid in 50 mL of isopropanol to the stirred amine solution via an addition funnel over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 10 °C. A white precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.
-
Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 20 mL portions of cold isopropanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Characterization
To ensure the successful synthesis and purity of the salt, several analytical techniques should be employed. The patent literature confirms that techniques like NMR and IR are suitable for confirming the formation of such amine salts without decomposition.[5]
Diagram: Analytical Workflow
Caption: Workflow for the analytical characterization of the synthesized salt.
Protocol: FTIR Analysis for Salt Formation
Causality Statement: FTIR is an ideal first-pass technique to quickly verify the conversion of the free amine to its ammonium salt. The protonation of the nitrogen atom fundamentally changes the N-H bond's vibrational frequency, providing a clear spectral signature of the reaction's success.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the dried salt sample, or place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Spectral Interpretation:
-
Confirmation: Look for the appearance of a broad, strong absorption band in the 2800-3200 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration in the hexylaminium cation.
-
Verification: The sharp N-H stretching peaks of the primary amine (around 3300-3400 cm⁻¹) should be absent.
-
Sulfate Signature: Confirm the presence of strong bands associated with the sulfate group, typically around 1000-1200 cm⁻¹.
-
Health, Safety, and Handling
Hexan-1-amine sulfuric acid salt must be handled with extreme caution, as it combines the hazards of a corrosive strong acid and a toxic, corrosive amine.[7][8] The "Amine-Sulfuric Acid Reagent" is described as extremely hazardous and toxic to multiple organ systems including the blood, kidneys, lungs, nervous system, and liver.[7]
| Hazard Category | GHS Statements (Inferred) |
| Acute Toxicity | Toxic if swallowed or in contact with skin (H301 + H311). |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[8] |
| Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[7] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects (H411). |
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[9][10] Store in a dedicated corrosives cabinet.[6]
-
Spill Response: In case of a spill, evacuate the area. Neutralize the spill with a suitable agent like sodium bicarbonate before cleanup. Do not use combustible materials for absorption.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Applications and Industrial Relevance
The primary utility of Hexan-1-amine sulfuric acid salt lies in its ability to act as a stable, less volatile precursor to hexan-1-amine or to be used in formulations where an ionic surfactant character is desired.
-
Surfactants and Emulsifiers: As an amine salt, the compound has amphiphilic properties, with a hydrophobic hexyl tail and a hydrophilic ionic head. This structure is conducive to forming micelles and acting as a cationic surfactant.
-
Corrosion Inhibitors: The amine functional group is effective at forming a protective film on metal surfaces. The salt form may be used in acidic cleaning formulations or as a component in water-treatment packages.[2]
-
Chemical Synthesis Intermediate: The salt can serve as a more easily handled solid source of hexan-1-amine. The free amine can be regenerated by treatment with a strong base. This is particularly useful for controlling reactivity or for formulations where the volatility of the free amine is problematic.
-
Softeners: A US Patent describes the use of sulfuric acid amine salts with long alkyl chains as active components in softener compositions, indicating their utility in surface treatment applications.[5]
Conclusion
Hexan-1-amine sulfuric acid salt, CAS 80370-32-7, is a functionally versatile compound that effectively captures the reactive potential of hexan-1-amine in a more stable, solid form. Its synthesis is a straightforward but highly exothermic neutralization that requires careful thermal control. Proper analytical characterization via FTIR and NMR is essential to confirm its structure. Due to the severe hazards associated with both of its parent components, stringent safety protocols must be followed during its handling, storage, and use. For researchers and drug development professionals, this salt offers a valuable alternative to the volatile free amine, potentially enabling new formulation strategies and applications in fields ranging from materials science to specialty chemicals.
References
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- Avantor Performance Materials, Inc. (2015, February 2).
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Wikipedia. Hexylamine. Retrieved from [Link]
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Solubility of Things. 1-Hexylamine. Retrieved from [Link]
- Google Patents. (US7179783B2). Sulfuric acid amine salt, sulfonic acid amine salt, production thereof and softener composition.
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Quora. What is the reaction of hexamine and sulphuric acid?. Retrieved from [Link]
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ChemBK. hexan-1-amine. Retrieved from [Link]
- Flinn Scientific. (2018, December 3).
- ResearchGate.
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Cheméo. Chemical Properties of 1-Hexanamine (CAS 111-26-2). Retrieved from [Link]
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PubChem. Hexan-1-amine;sulfuric acid. Retrieved from [Link]
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PubChem. Hexylamine. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
- Analytical Methods. III Analytical Methods.
- Fisher Scientific. (2009, September 26).
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